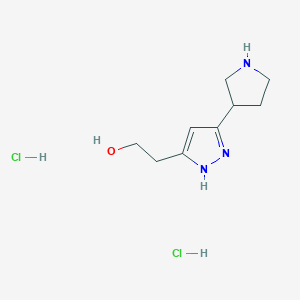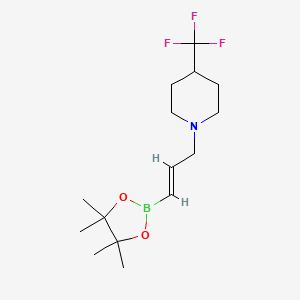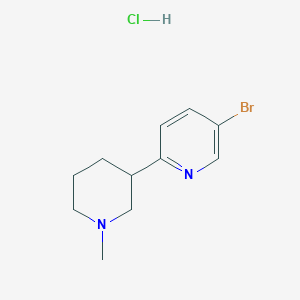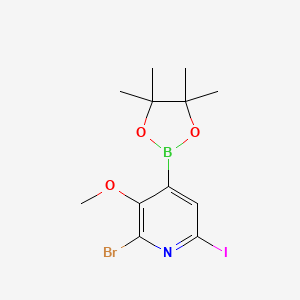![molecular formula C12H10Cl2N2OS B1443645 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1067652-95-2](/img/structure/B1443645.png)
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide
Vue d'ensemble
Description
“2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is a compound that has been studied for its structural and biological properties . It has been reported to have potential anti-leishmanial activity . The compound is also used in the synthesis of other compounds with potential medicinal properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(4-chlorophenyl) thiazol-2-amine with chloroacetyl chloride in the presence of K2CO3 in dry toluene . The reaction mixture is heated to reflux for 3 hours. After completion of the reaction, the reaction mixture is cooled to room temperature and diluted with DCM .
Molecular Structure Analysis
The molecular structure of the compound shows that the chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring . The molecular structure is influenced by an intramolecular C—H N short contact .
Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Research on chlorophenols, which are structurally related to the chlorophenyl group in the target compound, has assessed their environmental impact, particularly in aquatic environments. Chlorophenols are known for their moderate to high toxicity to aquatic life and potential for bioaccumulation, albeit generally low. Their environmental persistence varies based on microbial adaptability to degrade these compounds, highlighting the significance of biodegradation pathways in mitigating their environmental impact (Krijgsheld & Gen, 1986).
Industrial and Environmental Chemistry
The presence of a thiazole ring, a common motif in various chemicals, suggests potential applications in the synthesis of complex organic molecules. Thiazoles are critical in synthesizing pharmaceuticals, agrochemicals, and dyes, indicating the target compound's relevance in these fields. Moreover, the synthesis and transformation of thiazole derivatives are of considerable interest due to their wide range of biological activities, including insecticidal and antimicrobial properties. This suggests potential applications in developing new agrochemicals or pharmaceuticals (Abdurakhmanova et al., 2018).
Potential Pharmacological Applications
Given the structural similarity to sulfonamides and thiazoles, which are known for their broad spectrum of pharmacological activities, it's plausible to consider potential medical or pharmaceutical applications. Sulfonamides, for instance, display a range of therapeutic activities, including antibacterial and diuretic effects. The thiazole ring, present in many drugs, could imply the target compound's utility in developing new therapeutic agents (Carta, Scozzafava, & Supuran, 2012).
Optoelectronic and Material Science Applications
Compounds containing thiazole units have been explored for their optoelectronic properties. The structural features conducive to electronic conjugation suggest potential applications in creating novel optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. This area of application is particularly promising for designing new materials with specific electronic or photonic properties (Lipunova et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7(13)11(17)16-12-15-10(6-18-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUFNXGNDNBHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)







